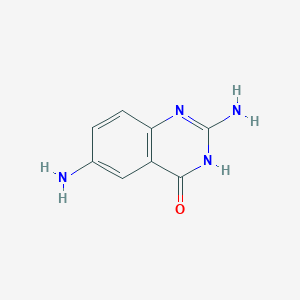

2,6-Diamino-4-hydroxyquinazoline

Vue d'ensemble

Description

2,6-Diamino-4-hydroxyquinazoline is a derivative of the quinazoline family, a class of compounds known for their diverse biological activities. Quinazolines have been extensively studied due to their potential as therapeutic agents, particularly as antitumor and antiparasitic drugs. The synthesis and biological evaluation of various quinazoline derivatives have led to the identification of compounds with significant inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is a target for antitumor and antimicrobial therapy .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline core followed by the introduction of substituents at various positions to enhance biological activity. For instance, the synthesis of 2,4-diaminoquinazolines can be achieved through the condensation of 2-aminobenzonitriles and amines, starting from an acyl isothiocyanate resin, which allows for traceless cleavage and cyclization . Another approach involves the tandem condensation of cyanoimidate-amine and reductive cyclization in an iron-HCl system, which can also lead to tricyclic quinazolines . Solid-phase synthesis methods have also been developed, demonstrating the versatility of approaches to quinazoline synthesis .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. X-ray crystallography has been used to confirm the structures of synthesized compounds, such as 5,8-dimethyl-6-nitro-4-quinolone, which serves as an intermediate in the synthesis of various substituted quinolines . Crystallographic data can reveal important details about the geometry and conformation of these molecules, which is essential for understanding their interaction with biological targets .

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions to introduce different functional groups that are important for biological activity. For example, reductive amination and reductive methylation are key steps in the synthesis of N9-H and N9-CH3 analogs, respectively . The introduction of substituents such as alkyl, alkoxy, halo, cyano, and others can be achieved through reactions with 4-haloquinoline intermediates . These chemical modifications are designed to enhance the compounds' affinity for biological targets and improve their pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, pKa, and lipophilicity, are important for their biological activity and pharmacokinetics. For instance, pKa measurements can confirm the protonation state of compounds at physiological pH, which is relevant for receptor recognition . The lipophilicity of the compounds can be adjusted to improve cell penetration, which is a critical factor for the activity of DHFR inhibitors . Additionally, the evaluation of antihypertensive activity in vivo can be influenced by the compounds' pharmacokinetic properties, such as oral bioavailability and duration of action .

Applications De Recherche Scientifique

1. Theoretical and Conceptual Study

2,6-Diamino-4-hydroxyquinazoline and its derivatives have been the subject of theoretical and computational studies. For instance, Makhloufi et al. (2018) conducted a density functional theory (DFT) study on 4-hydroxyquinazoline, focusing on the nitration reaction centers for electrophilic attack. This research provides insight into the structural and electronic properties of these compounds, which is essential for understanding their biological activities and potential applications in various scientific fields (Makhloufi et al., 2018).

2. Antimalarial Activities

Derivatives of 2,6-Diamino-4-hydroxyquinazoline have been evaluated for their potential as antimalarial agents. Ommeh et al. (2004) investigated the activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum, identifying compounds with potent inhibitory concentrations. These findings underscore the potential of 2,6-Diamino-4-hydroxyquinazoline derivatives in developing new antimalarial therapies (Ommeh et al., 2004).

3. Antiplatelet and Antiphlogistic Activities

The compound has been studied for its antiplatelet and antiphlogistic (anti-inflammatory) activities. Brullo et al. (2012) synthesized new derivatives of 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and evaluated their ASA-like antiplatelet activity. Some compounds showed promising results, comparable to indomethacin, a reference drug (Brullo et al., 2012).

4. Solid-Phase Synthesis Methods

Research has been conducted on developing new methods for the solid-phase synthesis of 2,6-diamino-4-hydroxyquinazoline derivatives. For example, Weber et al. (2005) developed a method for synthesizing 6-hydroxy-2,4-diaminoquinazolines using a solid-phase approach, demonstrating the potential for high-purity and regioselective production of these compounds (Weber et al., 2005).

5. Structural and Vibrational Assignment Studies

The structure and vibrational properties of 4-hydroxyquinazoline, a related compound, have been studied using techniques like density functional theory (DFT) and Moller–Plesset second-order (MP2) methods. This research, done by Polat and Yurdakul (2011), contributes to a deeper understanding of the tautomeric and conformational behavior of these molecules, which is vital for their application in various scientific domains (Polat & Yurdakul, 2011).

Safety And Hazards

Orientations Futures

Quinazoline and quinazolinone derivatives, including 2,6-Diamino-4-hydroxyquinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . This suggests potential future directions in the development of novel classes of antibacterial agents and other pharmaceuticals .

Propriétés

IUPAC Name |

2,6-diamino-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,9H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRCNZBZUQLULA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332269 | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diamino-4-hydroxyquinazoline | |

CAS RN |

53745-23-6 | |

| Record name | 2,6-diaminoquinazolin-4-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03505 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,6-Diamino-4-hydroxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

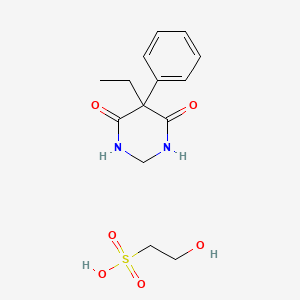

![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

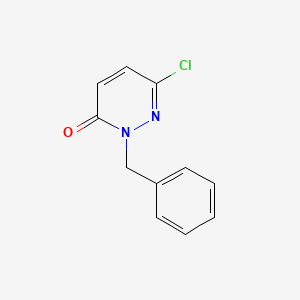

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)